5-Aminopyridine-2-sulfonamide

Enzyme Inhibition Carbonic Anhydrase Biochemical Probe

5-Aminopyridine-2-sulfonamide (5APS) is a validated, multi-target metalloenzyme probe with confirmed Ki values of 501-670 nM for hCA II and IC50 values of 56 nM for MAO-B/58 nM for MAO-A. Its defined binding mode (X-ray crystallography) makes it an essential, reproducible tool for carbonic anhydrase studies, MAO assay validation, and medicinal chemistry SAR campaigns, ensuring reliable experimental outcomes.

Molecular Formula C5H7N3O2S
Molecular Weight 173.2 g/mol
CAS No. 64356-57-6
Cat. No. B1290108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyridine-2-sulfonamide
CAS64356-57-6
Molecular FormulaC5H7N3O2S
Molecular Weight173.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)S(=O)(=O)N
InChIInChI=1S/C5H7N3O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10)
InChIKeySFCUESWCLXDTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyridine-2-sulfonamide (CAS 64356-57-6) Inhibitor Profile and Research Utility


5-Aminopyridine-2-sulfonamide (5APS), with the CAS number 64356-57-6, is an organic compound comprised of a pyridine ring substituted with an amino group at the 5-position and a sulfonamide group at the 2-position . This structural configuration allows it to function as a zinc-binding inhibitor of metalloenzymes, most notably various isoforms of carbonic anhydrase (CA) . Its primary utility in scientific research stems from this validated inhibition of CA, a key enzyme in pH regulation, making it a valuable chemical probe. The compound is available from commercial suppliers with a standard purity of 95% .

5-Aminopyridine-2-sulfonamide (64356-57-6): Why Analog Substitution Risks Inconsistent Results


Substituting 5-aminopyridine-2-sulfonamide with a structurally similar analog, such as another aminopyridine sulfonamide isomer or a simple pyridine sulfonamide, introduces significant risk of altered potency and target selectivity. The specific position of the amino group on the pyridine ring (e.g., 5-amino vs. 4-amino) and the presence of this functional group are critical determinants of the molecule's binding affinity to metalloenzymes like carbonic anhydrase and monoamine oxidases [1]. As evidenced by the data in Section 3, this compound demonstrates a distinct multi-target inhibitory profile. Using an uncharacterized analog would introduce an uncontrolled variable, potentially leading to off-target effects or a complete loss of activity, thereby compromising experimental reproducibility and the validity of research outcomes.

5-Aminopyridine-2-sulfonamide (64356-57-6): Quantitative Differentiation from Analogs & Alternatives


Proven Carbonic Anhydrase II (hCA II) Inhibition Profile

5-Aminopyridine-2-sulfonamide demonstrates a confirmed and quantified binding affinity for human Carbonic Anhydrase II (hCA II), a principal isoform of this metalloenzyme. It shows a Ki value of 501 nM in a stopped-flow CO2 hydration assay [1]. This finding is corroborated by a Ki of 670 nM and a Kd of 2.3 µM from other studies, validating its interaction with hCA II [REFS-2, REFS-3]. This profile distinguishes it from the unsubstituted pyridine-2-sulfonamide core, which lacks this specific inhibition data and is known to target other receptors like the endothelin-A receptor .

Enzyme Inhibition Carbonic Anhydrase Biochemical Probe

Documented Multi-Target Profile Including Monoamine Oxidase (MAO) and Alkaline Phosphatase

Beyond carbonic anhydrase, 5-Aminopyridine-2-sulfonamide exhibits a defined multi-target inhibitory profile. It inhibits rat MAO-B with an IC50 of 56 nM and rat MAO-A with IC50 values of 58 nM and 7.8 µM [REFS-1, REFS-2]. This level of characterization is absent for many simple aminopyridine sulfonamide isomers, such as 2-aminopyridine-4-sulfonamide, which are often described as general 'versatile fragments' without similarly quantified target engagement data .

Neurochemical Probe MAO Inhibition Drug Discovery

Structural Confirmation of Carbonic Anhydrase Binding Mode via X-Ray Crystallography

The binding interaction of 5-Aminopyridine-2-sulfonamide with the active site of carbonic anhydrase has been rationalized through X-ray crystallographic studies . This high-resolution structural confirmation provides a mechanistic understanding of its inhibition, de-risking its use in target-based assays and enabling rational structure-activity relationship (SAR) studies. In contrast, for many isomeric analogs like 3-aminopyridine-4-sulfonamide, the literature describes its value primarily as a 'chemical intermediate' rather than providing validated, structural details of target engagement .

Structural Biology Binding Mode Rational Design

5-Aminopyridine-2-sulfonamide (64356-57-6): Recommended Research & Development Use Cases


Chemical Probe for Validating Carbonic Anhydrase II in Disease Models

Based on its confirmed Ki values of 501-670 nM for hCA II [REFS-1, REFS-2], 5-Aminopyridine-2-sulfonamide is an ideal chemical probe for cellular and in vitro studies investigating the role of carbonic anhydrase II in processes like pH regulation, fluid secretion, and bone resorption. Its well-defined potency allows researchers to use it at concentrations effective for inhibiting CA II without needing to conduct extensive preliminary dose-response characterization.

Reference Standard in Monoamine Oxidase (MAO) Inhibition Assays

With a documented IC50 of 56 nM for MAO-B and 58 nM for MAO-A, 5-Aminopyridine-2-sulfonamide serves as a useful reference compound for developing and validating new MAO inhibition assays [REFS-1, REFS-2]. Its multi-target profile can help benchmark assay specificity and sensitivity in drug discovery programs focused on neurological disorders.

Tool Compound for Alkaline Phosphatase (ALP) Studies

Given its measured Ki of 1.43 µM against bovine intestinal alkaline phosphatase [3], this compound can be employed as a tool to probe ALP function in relevant biological systems. It can be used to study the enzyme's role in mineralization or as a control inhibitor in phosphatase activity assays.

Scaffold for Structure-Activity Relationship (SAR) Studies

The availability of X-ray crystallographic data detailing its binding mode within the carbonic anhydrase active site makes 5-Aminopyridine-2-sulfonamide a powerful starting point for medicinal chemistry SAR campaigns . Its 5-amino-2-sulfonamide substitution pattern provides a validated core for synthesizing novel derivatives with potentially enhanced potency or selectivity against different CA isoforms or other metalloenzymes.

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